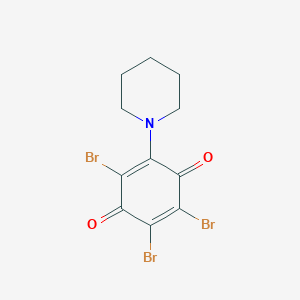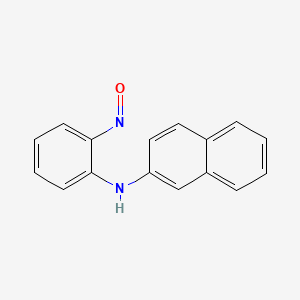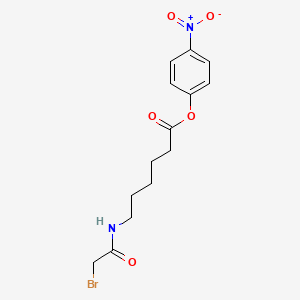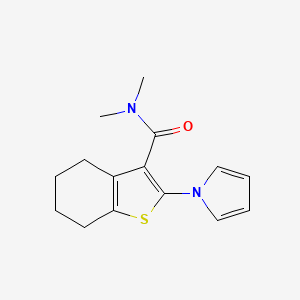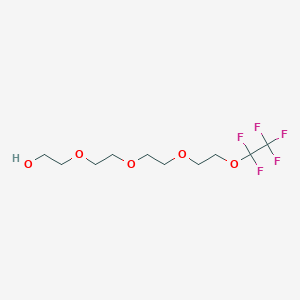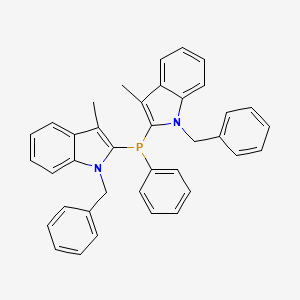
1H-Indole, 2,2'-(phenylphosphinidene)bis[3-methyl-1-(phenylmethyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1H-Indole, 2,2’-(phenylphosphinidene)bis[3-methyl-1-(phenylmethyl)- is a complex organic compound that belongs to the indole family Indoles are significant heterocyclic systems found in various natural products and drugs
Métodos De Preparación
The synthesis of 1H-Indole, 2,2’-(phenylphosphinidene)bis[3-methyl-1-(phenylmethyl)- involves several steps. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone or aldehyde under acidic conditions . The reaction typically requires methanesulfonic acid (MsOH) as a catalyst and is carried out under reflux in methanol (MeOH) to yield the desired indole derivative . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production with considerations for cost, efficiency, and safety.
Análisis De Reacciones Químicas
1H-Indole, 2,2’-(phenylphosphinidene)bis[3-methyl-1-(phenylmethyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Electrophilic substitution reactions are common due to the presence of the indole ring.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while substitution reactions can introduce various functional groups onto the indole ring.
Aplicaciones Científicas De Investigación
1H-Indole, 2,2’-(phenylphosphinidene)bis[3-methyl-1-(phenylmethyl)- has diverse applications in scientific research:
Mecanismo De Acción
The mechanism of action of 1H-Indole, 2,2’-(phenylphosphinidene)bis[3-methyl-1-(phenylmethyl)- involves interactions with specific molecular targets and pathways. Indole derivatives often exert their effects by binding to receptors or enzymes, modulating their activity. For example, they may inhibit the activity of certain enzymes involved in disease pathways or activate receptors that regulate cellular processes . The exact mechanism depends on the specific biological context and the compound’s structure.
Comparación Con Compuestos Similares
1H-Indole, 2,2’-(phenylphosphinidene)bis[3-methyl-1-(phenylmethyl)- can be compared with other indole derivatives such as:
2,2’-(Phenylmethylene)bis(1H-indole): Similar in structure but lacks the phenylphosphinidene group.
2-[2-(Dicyclohexylphosphino)phenyl]-1-methyl-1H-indole: Contains a dicyclohexylphosphino group instead of phenylphosphinidene.
The uniqueness of 1H-Indole, 2,2’-(phenylphosphinidene)bis[3-methyl-1-(phenylmethyl)- lies in its specific substitution pattern and the presence of the phenylphosphinidene group, which imparts distinct chemical and biological properties.
Propiedades
Número CAS |
828256-11-7 |
|---|---|
Fórmula molecular |
C38H33N2P |
Peso molecular |
548.7 g/mol |
Nombre IUPAC |
bis(1-benzyl-3-methylindol-2-yl)-phenylphosphane |
InChI |
InChI=1S/C38H33N2P/c1-28-33-22-12-14-24-35(33)39(26-30-16-6-3-7-17-30)37(28)41(32-20-10-5-11-21-32)38-29(2)34-23-13-15-25-36(34)40(38)27-31-18-8-4-9-19-31/h3-25H,26-27H2,1-2H3 |
Clave InChI |
WXVJHSLMNKNTQS-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(N(C2=CC=CC=C12)CC3=CC=CC=C3)P(C4=CC=CC=C4)C5=C(C6=CC=CC=C6N5CC7=CC=CC=C7)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1,4-Diazabicyclo[3.2.2]nonane, 4-(4-methoxybenzoyl)-](/img/structure/B12544390.png)

![1,1'-[(2-Methylpropane-1,3-diyl)bis(oxymethylene)]dibenzene](/img/structure/B12544400.png)

